4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol
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Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are known to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves various synthetic approaches . For instance, intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol led to the formation of a related compound .Molecular Structure Analysis
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse and depend on the specific substituents present on the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines depend on their specific structure and substituents. For example, a related compound has been reported to have a remarkable measured density of 1.91 g cm−3 at 20 °C and excellent thermal stability .Scientific Research Applications
Structural Characteristics and Synthesis Methods
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of such compounds often involves multicomponent reactions that are atom-economical and provide access to complex structures efficiently. For instance, the synthesis of triazolo[3,4-b][1,3,4]thiadiazines and related compounds can be achieved through reactions involving amino-triazole-thiols with various phenacyl bromides and other reagents in specific solvents, highlighting the adaptability of these frameworks for functionalization and modification (K. Sujatha et al., 2018; R. M. Sarhan et al., 2014).
Bioactivity Potential
The structural motif of triazolo[3,4-b][1,3,4]thiadiazine is known for its potential in bioactive applications, including antimicrobial, antitumor, and anticancer properties. Studies have demonstrated the synthesis of derivatives with modifications that exhibit in vitro antitumor activity, suggesting their potential utility in developing new therapeutic agents (K. Bhat et al., 2009). Moreover, the synthesis of novel spiro heterocycles containing triazine nucleus has shown some inhibitory action against gram-positive and gram-negative microorganisms, indicating the compound's utility in antimicrobial applications (V. Dabholkar & T. Ravi, 2010).
Future Directions
Mechanism of Action
Target of Action
The compound “4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .
Result of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2S/c17-11-4-1-9(2-5-11)15-18-19-16-21(15)20-12(8-24-16)10-3-6-13(22)14(23)7-10/h1-7,22-23H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDNUZIEJYAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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